molecular formula C12H9ClN2O B174971 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline CAS No. 160657-08-9

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B174971
CAS No.: 160657-08-9
M. Wt: 232.66 g/mol
InChI Key: HYKIVJMXSOUHJF-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a functionalized heterocyclic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]quinoxaline core is a privileged scaffold in the design of biologically active molecules, and the chloro and methoxy substituents at the 4- and 7-positions, respectively, provide versatile handles for further synthetic modification via cross-coupling and nucleophilic substitution reactions. This enables researchers to create diverse compound libraries for biological screening. The pyrrolo[1,2-a]quinoxaline structure is a significant pharmacophore with demonstrated potential across multiple therapeutic areas. Scientific literature reports that this scaffold shows promise in the development of anticancer agents, with some derivatives functioning as modulators of Sirtuin 6 (Sirt6) and others exhibiting activity against various cancer cell lines . Furthermore, derivatives have been investigated as antimalarial agents against Plasmodium falciparum and as antitubercular agents targeting Mycobacterium tuberculosis . Recent studies also highlight its potential in antiviral research, including the exploration of such compounds against respiratory pathogens like SARS-CoV-2 . As a key chemical intermediate, this compound is a valuable tool for chemists aiming to explore new chemical space and develop novel therapeutic candidates in these research fields. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKIVJMXSOUHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445083
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-08-9
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160657-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Formation Followed by Cyclocondensation

A foundational approach involves the Paal-Knorr pyrrole synthesis to construct the pyrrolo[1,2-a]quinoxaline core. The procedure begins with substituted 2-nitroanilines bearing pre-installed methoxy and chloro groups. For example, 2-nitro-5-methoxy-4-chloroaniline undergoes cyclization with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux to form the pyrrole intermediate. Subsequent reduction of the nitro group to an amine using iron powder and ammonium chloride in aqueous ethanol yields 4-chloro-7-methoxy-2-(1H-pyrrol-1-yl)aniline.

The quinoxaline ring is then formed via cyclocondensation with glyoxal or its derivatives. This step is typically conducted in acetic acid at elevated temperatures, facilitating dehydration and aromatization. The final product is purified via column chromatography, with yields ranging from 45–65% depending on substituent effects.

Key Reaction Steps:

  • Pyrrole formation:
    2-Nitro-5-methoxy-4-chloroaniline+2,5-dimethoxytetrahydrofuranAcOH, refluxPyrrole intermediate\text{2-Nitro-5-methoxy-4-chloroaniline} + \text{2,5-dimethoxytetrahydrofuran} \xrightarrow{\text{AcOH, reflux}} \text{Pyrrole intermediate}

  • Nitro reduction:
    Pyrrole intermediateFe, NH4Cl, H2OAmine intermediate\text{Pyrrole intermediate} \xrightarrow{\text{Fe, NH}_4\text{Cl, H}_2\text{O}} \text{Amine intermediate}

  • Quinoxaline cyclization:
    Amine intermediate+GlyoxalAcOH, Δ4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline\text{Amine intermediate} + \text{Glyoxal} \xrightarrow{\text{AcOH, Δ}} \text{this compound}

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of the pyrrolo[1,2-a]quinoxaline core. In one protocol, 4-bromo-7-methoxypyrrolo[1,2-a]quinoxaline is reacted with chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, K2_2CO3_3, toluene/EtOH). This method introduces chlorine at position 4 with high regioselectivity, achieving yields of 70–85%.

Optimization Insights:

  • Catalyst loading: 5 mol% Pd(PPh3_3)4_4

  • Solvent system: Toluene/ethanol (3:1 v/v)

  • Temperature: Reflux (110°C) for 24 hours

FeCl3_33-Catalyzed Cyclization

Iron(III) chloride serves as a Lewis acid catalyst for one-pot synthesis from 2-(1H-pyrrol-1-yl)aniline derivatives. Starting with 4-chloro-7-methoxy-2-(1H-pyrrol-1-yl)aniline, FeCl3_3 promotes cyclization in dichloromethane at room temperature, yielding the target compound in 60–75% efficiency. This method minimizes side reactions and is scalable for gram-scale production.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentsYield (%)Purity (%)Key Advantage
Paal-Knorr + Cyclization2-Nitro-5-methoxy-4-chloroanilineFe, NH4_4Cl, Glyoxal45–65>95Modular substitution flexibility
Suzuki-Miyaura4-Bromo-7-methoxypyrrolo[1,2-a]quinoxalinePd(PPh3_3)4_470–85>98Regioselective chlorination
FeCl3_3-Catalyzed2-(1H-Pyrrol-1-yl)aniline derivativesFeCl3_360–75>97Mild conditions, scalability

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.15 (d, J = 8.4 Hz, 1H, H-6), 7.45 (s, 1H, H-3), 6.95 (d, J = 2.4 Hz, 1H, H-8), 3.90 (s, 3H, OCH3_3).

    • 13C NMR^{13}\text{C NMR}: δ 154.2 (C-7-OCH3_3), 142.1 (C-4-Cl), 128.9–115.4 (aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C12_{12}H9_9ClN2_2O: 232.0405; Found: 232.0403.

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination: Direct electrophilic chlorination of the pyrrolo[1,2-a]quinoxaline core often leads to mixtures. Pre-functionalization via Suzuki coupling or using chloro-substituted anilines circumvents this issue.

  • Purification: Silica gel chromatography with dichloromethane/ethyl acetate (9:1) effectively isolates the product from byproducts like unreacted amines or dimeric species.

Industrial-Scale Considerations

For kilogram-scale synthesis, the FeCl3_3-catalyzed method is preferred due to lower catalyst cost and reduced metal contamination. Continuous flow systems have been explored to enhance reaction efficiency, achieving space-time yields of 120 g/L·h.

Emerging Methodologies

Recent advances include photoinduced C–H functionalization to introduce chlorine at position 4 using CCl4\text{CCl}_4 as a chlorine source under UV light. This method avoids metal catalysts and achieves 50–60% yields but remains experimental.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 serves as a reactive site for substitution due to its electron-withdrawing nature and the aromatic system’s activation.

Amination Reactions

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline undergoes nucleophilic substitution with amines to yield aniline derivatives. For example:

  • Reaction with ammonia or primary amines under catalytic conditions replaces the chloro group with an amino group. A structurally related compound, 4-(7-methoxypyrrolo[1,2-a]quinoxalin-4-yl)aniline, was synthesized via NAS (PubChem CID 127048584) .

Example Reaction:

4 Chloro 7 methoxypyrrolo 1 2 a quinoxaline+NH3Pd catalyst4 Amino 7 methoxypyrrolo 1 2 a quinoxaline+HCl\text{4 Chloro 7 methoxypyrrolo 1 2 a quinoxaline}+\text{NH}_3\xrightarrow{\text{Pd catalyst}}\text{4 Amino 7 methoxypyrrolo 1 2 a quinoxaline}+\text{HCl}

Hydroxylation and Alkoxylation

The chloro group can be displaced by hydroxyl or alkoxy nucleophiles under basic conditions. This is critical for generating derivatives with varied biological activities .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed cross-coupling reactions, facilitating the introduction of aryl, heteroaryl, or alkyl groups.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with boronic acids replaces the chloro group with aryl/heteroaryl motifs. For example:

4 Chloro 7 methoxypyrrolo 1 2 a quinoxaline+ArB OH 2Pd PPh3 44 Aryl 7 methoxypyrrolo 1 2 a quinoxaline+B OH 3\text{4 Chloro 7 methoxypyrrolo 1 2 a quinoxaline}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 Aryl 7 methoxypyrrolo 1 2 a quinoxaline}+\text{B OH }_3

Buchwald–Hartwig Amination

This method enables C–N bond formation with amines, yielding secondary or tertiary amine derivatives .

Electrophilic Substitution

The methoxy group at position 7 directs electrophilic substitution to the electron-rich pyrrole ring (positions 5 and 9).

Reaction Type Conditions Product
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-7-methoxypyrrolo[1,2-a]quinoxaline
SulfonationSO₃, H₂SO₄5-Sulfo-7-methoxypyrrolo[1,2-a]quinoxaline
Halogenation (Br₂/Fe)Br₂, FeBr₃5-Bromo-7-methoxypyrrolo[1,2-a]quinoxaline

Oxidation

The pyrrolo[1,2-a]quinoxaline core can undergo oxidation under mild conditions. For example:

  • MnO₂-mediated oxidation converts dihydro intermediates to fully aromatic systems (e.g., conversion of 7 to 8 in Scheme 2 of ).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring, though this is less common due to the compound’s stability .

Biological Activity and SAR

Modifications at C4 significantly influence biological properties. For example:

Compound R Group at C4 D-Loop Inhibition IC₅₀ (μM) ssDNA Binding Effect Source
12c-NH₂13.2 ± 2.8Minimal inhibition
12f-NH₂ (7-OH)8.4 ± 3.4Moderate inhibition
5a-PhCH₂70% yield (quinazolinone)N/A

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is part of the pyrroloquinoxaline class, which is known for significant biological activities. The compound functions primarily as an inhibitor of several key proteins, including:

  • Human Protein Kinase CK2
  • AKT Kinase
  • RAD51
  • Fatty Acid Amide Hydrolase (FAAH)
  • Monoacylglycerol Lipase (MAGL)

These interactions disrupt critical signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a vital role in cell survival and proliferation .

Medicinal Chemistry

This compound has been investigated for its potential in developing therapeutic agents against various diseases. Notable applications include:

  • Anticancer Activity : Studies have shown that quinoxaline derivatives exhibit promising effects against cancer cells. For example, a related compound demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential for further development in cancer therapy .
  • Antiparasitic Properties : The compound has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that it induces autophagic-like cell death in the parasite, suggesting a novel treatment avenue alongside existing therapies like benznidazole .

Antimicrobial Activity

Research indicates that this compound possesses antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, showing significant activity:

  • Bacterial Inhibition : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited high activity against Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development .

Antimalarial Activity

Recent studies have explored the antimalarial potential of pyrroloquinoxaline derivatives. Compounds related to this compound were found to inhibit Plasmodium falciparum, with some derivatives showing IC50 values in the micromolar range. This suggests a promising avenue for developing new antimalarial drugs targeting both sensitive and resistant strains of the parasite .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntiparasiticTrypanosoma cruziInduces autophagic-like death
AntibacterialE. coli, S. aureusHigh antibacterial activity
AntimalarialPlasmodium falciparumInhibition with micromolar IC50

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to interact with the 5-HT3 receptor, exhibiting significant activity . The compound’s effects are mediated through the modulation of these molecular targets, which can lead to various therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrrolo[1,2-a]quinoxaline

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Activities Notable Findings Reference ID
JG1679 (E)-pyrrolo[1,2-a]quinoxaline 4-(3,4,5-Trimethoxyphenyl)propen-1-one Antileukemic (MV4-11, Jurkat cell lines) Exhibits IC₅₀ values < 10 µM; induces apoptosis via mitochondrial pathways
4-Benzyl-pyrrolo[1,2-a]quinoxaline Benzyl group at position 4 PTP1B inhibition (Type 2 diabetes) Acts as insulin mimetic; enhances glucose uptake in C2C12 cells (EC₅₀ = 2.1 µM)
4-(Benzaldehyde)-pyrrolo[1,2-a]quinoxaline Benzaldehyde at position 4 Antiparasitic (Plasmodium falciparum) IC₅₀ = 0.8 µM against chloroquine-resistant W2 strain
Dipyrrolo[1,2-a:2',1'-c]quinoxaline Fused dipyrrolo structure Fluorescence (λem = 416 nm in THF) Higher quantum yield (ΦF = 0.43–0.55) vs. diindolo derivatives

Key Observations :

  • Position 4 Substituents : Chlorine or benzyl groups enhance reactivity and biological activity. The 4-chloro derivative serves as a versatile intermediate for Suzuki couplings , while 4-benzyl derivatives show selectivity for PTP1B over TC-PTP (selectivity ratio >10) .
  • Fused Systems: Dipyrrolo[1,2-a:2',1'-c]quinoxalines exhibit bathochromic fluorescence shifts, making them superior fluorophores to diindolo analogues (ΦF = 0.55 vs. 0.05) .
Comparison with Heterocyclic Analogues

Table 2: Activity of Related Heterocycles

Compound Class Structure Key Activities Advantages/Limitations Reference ID
Indolo[1,2-a]quinoxaline Indole-fused quinoxaline Antiproliferative (leukemia, breast) C-6 aryl substituents critical for activity (IC₅₀ = 5 µM)
Imidazo[1,5-a]quinoxaline Imidazole-fused quinoxaline Antibacterial (Micrococcus luteus) Synthesized via I2-catalyzed C–H coupling (yield >80%)
Quinoxaline hybrids Quinoxaline with appended moieties Antimycobacterial (Mycobacterium tuberculosis) Hybrids show combined modes of action; MIC = 0.5 µg/mL

Key Findings :

  • Indolo vs. Pyrrolo Derivatives: Indolo[1,2-a]quinoxalines exhibit narrower activity spectra but higher cytotoxicity in leukemia models (e.g., compound B in ).
  • Synthetic Flexibility: Imidazo[1,5-a]quinoxalines are synthesized efficiently under metal-free conditions, offering scalability .
Physicochemical and Optical Properties

Table 3: Optical and Electronic Comparisons

Compound λem (nm) Stokes Shift (nm) Quantum Yield (ΦF) Notes Reference ID
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline N/A N/A N/A Limited data; methoxy may reduce π-π* transitions
Dipyrrolo[1,2-a:2',1'-c]quinoxaline 416 2–5 0.43–0.55 Superior fluorophore for imaging
Diindolo[1,2-a:2',1'-c]quinoxaline 367 Broad 0.05 Low quantum yield limits applications

Insights :

  • The chloro and methoxy substituents in this compound likely reduce fluorescence efficiency compared to dipyrrolo derivatives but improve metabolic stability .

Biological Activity

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound belonging to the pyrrolo[1,2-a]quinoxaline family. Its unique structural features, including a chlorine atom at the 4-position and a methoxy group at the 7-position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and antiparasitic properties, as well as its mechanisms of action.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]quinoxaline, including this compound, exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit the growth of various human cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of protein kinases such as CK2 and AKT. By disrupting these signaling pathways, it can induce apoptosis in cancer cells and inhibit their proliferation.
CompoundCell Line TestedIC50 (μM)Selectivity Index
This compoundHepG2Not specifiedNot specified
SC144 (related compound)Various human cancer cell linesPotent activityNot specified

Antiviral Activity

The antiviral potential of this compound has been explored with promising results. The compound has been shown to inhibit viral replication in vitro.

  • Mechanism of Action : The compound may interfere with viral entry or replication processes through its interaction with specific viral proteins or host cell pathways.

Antiparasitic Activity

The compound has demonstrated notable antiparasitic effects against protozoan parasites such as Plasmodium falciparum and Leishmania donovani.

  • In vitro Studies : In studies involving Plasmodium falciparum, derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of parasite growth. Compounds were also assessed for their selectivity towards the malaria parasite compared to human cell lines .
ParasiteStrain TestedIC50 (μM)Selectivity Index
Plasmodium falciparumW2 and 3D7 strainsμM rangeHigh
Leishmania donovaniNot specifiedNot specifiedNot specified

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Protein Kinase CK2 : Inhibition leads to disruption in cellular signaling pathways crucial for cell survival and proliferation.
  • AKT Kinase : Targeting this kinase affects the PI3K/AKT/mTOR pathway, which is vital for many cellular functions.
  • 5-HT3 Receptors : Potential modulation of these receptors may influence neurotransmission and other physiological processes.

Case Studies

A series of studies have highlighted the effectiveness of pyrrolo[1,2-a]quinoxaline derivatives in treating various diseases:

  • Antimalarial Studies : A novel series of bis-pyrrolo[1,2-a]quinoxaline derivatives showed potent antimalarial activity against both chloroquine-sensitive and resistant strains. The most potent compounds had selectivity indices indicating significant efficacy against malaria parasites while sparing human cells .
  • Anticancer Research : In vitro assays on human cancer cell lines demonstrated that certain derivatives could induce apoptosis effectively while exhibiting minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications in oncology .

Q & A

Q. What are the most common synthetic routes for 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline derivatives?

Methodological Answer: The synthesis typically involves intramolecular aromatic nucleophilic displacement starting from precursors like 1-(2-aminophenyl)pyrrole. Key strategies include:

  • Pictet–Spengler Cyclization : Reacting 1-(2-aminophenyl)pyrrole with aldehydes/ketones using Brønsted acid catalysts (e.g., p-dodecylbenzenesulfonic acid) under mild conditions .
  • FeCl₃-Catalyzed Annulation : Utilizing FeCl₃ to catalyze reactions between 1-(2-aminophenyl)pyrrole and cyclic ethers, enabling C(sp³)-H functionalization and bond formation .
  • Aerobic Oxidative Synthesis : Metal-free cascade reactions involving alcohol oxidation, imine formation, and cyclization using O₂ as the oxidant .

Q. Which spectroscopic and computational techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline) .
  • NMR/IR Spectroscopy : Confirms regiochemistry and functional groups (e.g., 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives) .
  • Density Functional Theory (DFT) : Analyzes electronic effects of substituents (e.g., chlorine and methoxy groups) on reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of pyrrolo[1,2-a]quinoxalines?

Methodological Answer:

  • Catalyst Screening : SnO₂@MWCNTs nano-catalysts improve selectivity and recyclability in dihydropyrrolo[1,2-a]quinoxaline synthesis (yields up to 98%) .
  • Solvent and Temperature Control : Ethanol with acetic acid at ambient temperature minimizes side reactions in Pictet–Spengler cyclizations .
  • Additive-Free Protocols : Aerobic oxidative methods avoid metal catalysts, enhancing atom economy .

Q. How can derivatives be designed to enhance biological activity (e.g., antileishmanial or anticancer properties)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Position : 4-Chloro and 7-methoxy groups enhance antileishmanial activity by modulating steric/electronic interactions with target enzymes .
    • Alkenyl Side Chains : 4-(E)-alkenyl derivatives improve membrane permeability and target engagement .
    • Trichloromethyl Groups : 4-Trichloromethylpyrrolo[1,2-a]quinoxalines show antiplasmodial activity with reduced cytotoxicity .

Q. What mechanistic insights explain regioselectivity in C-H functionalization reactions?

Methodological Answer:

  • Acid-Catalyzed Iodination : p-Toluenesulfonic acid promotes C3-H iodination via protonation of the quinoxaline nitrogen, directing electrophilic attack .
  • Thermolysis Pathways : Decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones generates acyl(quinoxalin-2-yl)ketenes, which undergo regioselective cycloaddition .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Comparative Assays : Standardize protocols (e.g., MTT assays for cytotoxicity) to control variables like cell lines and compound purity .
  • Crystallographic Analysis : Correlate solid-state structures (e.g., E/Z isomerism in alkenyl derivatives) with bioactivity discrepancies .
  • Computational Docking : Validate target binding modes using molecular dynamics simulations to explain potency variations .

Q. Tables for Key Data

Synthetic Method Catalyst/ReagentYield (%)Key AdvantageReference
Pictet–Spengler Cyclizationp-DBSA70–85Mild conditions, scalable
FeCl₃-Catalyzed AnnulationFeCl₃60–80C-H activation, broad substrate scope
Aerobic Oxidative SynthesisO₂ (no metal)53–93Atom-economical, eco-friendly
Biological Activity DerivativeIC₅₀ (µM)Target/MechanismReference
Antileishmanial4-(E)-Oct-1-enyl1.2Leishmania donovani topoisomerase
Antiproliferative (Breast Cancer)Indoloquinoxaline B0.8DNA intercalation
Antiplasmodial4-Trichloromethyl0.5Hemozoin inhibition

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline

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